2-Methyl-3-pyrazol-1-ylbutanoic acid

Description

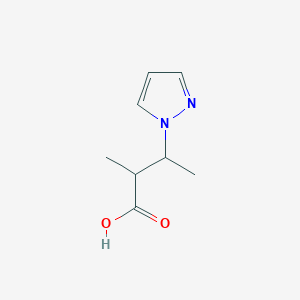

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-3-pyrazol-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(8(11)12)7(2)10-5-3-4-9-10/h3-7H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJRNLJYUBBNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N1C=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Pyrazol 1 Ylbutanoic Acid and Its Derivatives

Strategies for Pyrazole (B372694) Ring Construction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in organic synthesis. Numerous methods have been developed for its construction, offering access to a wide array of substituted derivatives.

Condensation Reactions Involving Hydrazines and Carbonyl Precursors

One of the most classical and widely employed methods for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov This approach, known as the Knorr pyrazole synthesis, is highly versatile and can be adapted to produce a variety of substituted pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and the 1,3-dicarbonyl compound dictates the substitution pattern of the final pyrazole. For the synthesis of unsubstituted pyrazole, the simplest hydrazine, hydrazine hydrate, is reacted with a suitable 1,3-dicarbonyl precursor.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Hydrazine hydrate | 1,3-Diketone | 3,5-Disubstituted pyrazole | Acid or base catalysis | researchgate.net |

| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | Acetic acid | nih.gov |

| Hydrazine | α,β-Unsaturated ketone | Pyrazoline (oxidized to pyrazole) | Varies | researchgate.net |

Cycloaddition Reactions in Pyrazole Synthesis (e.g., [3+2] Cycloadditions)

[3+2] Cycloaddition reactions, particularly those involving 1,3-dipoles, offer a powerful and regioselective route to pyrazole derivatives. A common strategy involves the reaction of a diazo compound (a 1,3-dipole) with an alkyne or an alkene. The Huisgen 1,3-dipolar cycloaddition is a prime example of this methodology.

For instance, the reaction of diazomethane (B1218177) with an alkyne will yield a pyrazole directly. When an alkene is used as the dipolarophile, a pyrazoline is initially formed, which can then be oxidized to the corresponding pyrazole. This method is advantageous for its ability to control the regiochemistry of the final product.

| Dipole | Dipolarophile | Intermediate | Product | Conditions | Reference |

| Diazoalkane | Alkyne | - | Pyrazole | Thermal or photochemical | nih.gov |

| Nitrile imine | Alkene | Pyrazoline | Pyrazole | Base | researchgate.net |

Transition Metal-Catalyzed Approaches to Pyrazole Scaffolds

In recent years, transition metal catalysis has emerged as a sophisticated tool for the synthesis of complex heterocyclic systems, including pyrazoles. These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades, providing access to pyrazoles that are difficult to obtain through traditional methods.

Palladium- and copper-catalyzed reactions have been particularly prominent. For example, palladium-catalyzed coupling of aryl halides with pyrazoles can be used to introduce substituents at specific positions on the pyrazole ring. semanticscholar.org Copper-catalyzed multicomponent reactions have also been developed for the one-pot synthesis of highly substituted pyrazoles. nih.gov

| Catalyst | Reactants | Product | Key Transformation | Reference |

| Palladium | Aryl triflate, Pyrazole | N-Arylpyrazole | C-N cross-coupling | semanticscholar.org |

| Copper(II) | Hydrazone, Dienone | Pyrazolyl pentanoic/butanoic acid | Annulation/ring-opening | nih.gov |

| Ruthenium(II) | 1,3-Diol, Arylhydrazine | Substituted pyrazole | Dehydrogenative coupling | nih.gov |

Integration of the Butanoic Acid Moiety

Once the pyrazole core is synthesized, the next critical step is the introduction of the 2-methyl-3-butanoic acid moiety at the N1 position. This can be achieved through several synthetic strategies, primarily involving functional group interconversions or direct alkylation and carboxylation techniques.

Functional Group Interconversions for Butanoic Acid Introduction

One approach involves the initial attachment of a precursor side chain to the pyrazole nitrogen, which is then chemically modified to yield the desired butanoic acid. For example, a pyrazole can be reacted with a molecule containing a four-carbon chain with appropriate functional groups that can be later converted to a carboxylic acid and a methyl group at the second position.

A plausible route could involve the Michael addition of pyrazole to an α,β-unsaturated ester, such as ethyl tiglate (ethyl 2-methyl-2-butenoate). The resulting adduct, ethyl 2-methyl-3-(pyrazol-1-yl)butanoate, can then be hydrolyzed to the target carboxylic acid.

Alkylation and Carboxylation Techniques

Direct N-alkylation of the pyrazole ring with a suitable halo-substituted butanoic acid derivative is a more direct approach. researchgate.netmdpi.comgoogle.com For the synthesis of 2-Methyl-3-pyrazol-1-ylbutanoic acid, this would involve the reaction of pyrazole with a compound such as ethyl 2-bromo-3-methylbutanoate, followed by hydrolysis of the ester to the carboxylic acid. The regioselectivity of the N-alkylation can often be controlled by the reaction conditions and the steric and electronic properties of the pyrazole ring. mdpi.com

Another strategy is the aza-Michael addition of pyrazole to an α,β-unsaturated carbonyl compound. bohrium.comnih.govresearchgate.net For instance, pyrazole can be added to ethyl crotonate to yield ethyl 3-(pyrazol-1-yl)butanoate. Subsequent α-methylation of this ester followed by hydrolysis would provide the desired 2-Methyl-3-pyrazol-1-ylbutanoic acid.

Carboxylation of a pre-functionalized pyrazole is also a viable, though less common, method. This could involve the preparation of an organometallic derivative of an N-alkylated pyrazole, which is then quenched with carbon dioxide to introduce the carboxylic acid group.

| Method | Pyrazole Reactant | Butanoic Acid Precursor | Intermediate | Final Product | Key Steps |

| Michael Addition | Pyrazole | Ethyl tiglate | Ethyl 2-methyl-3-(pyrazol-1-yl)butanoate | 2-Methyl-3-pyrazol-1-ylbutanoic acid | Michael addition, Ester hydrolysis |

| N-Alkylation | Pyrazole | Ethyl 2-bromo-3-methylbutanoate | Ethyl 2-methyl-3-(pyrazol-1-yl)butanoate | 2-Methyl-3-pyrazol-1-ylbutanoic acid | N-Alkylation, Ester hydrolysis |

| Michael Addition & Methylation | Pyrazole | Ethyl crotonate | Ethyl 3-(pyrazol-1-yl)butanoate | 2-Methyl-3-pyrazol-1-ylbutanoic acid | Michael addition, α-Methylation, Ester hydrolysis |

Advanced Coupling Reaction Strategies

The construction of the pyrazole-butanoic acid scaffold often relies on the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Advanced coupling reactions, catalyzed by transition metals, are instrumental in achieving these transformations with high efficiency and selectivity.

Sonogashira Coupling: This palladium-copper catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for creating C(sp)-C(sp²) bonds. In the context of pyrazole synthesis, the Sonogashira reaction can be employed in a cascade process. For instance, a one-pot synthesis of pyrazoles has been developed via a Pd(II)/Cu(I)-catalyzed Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones. nih.gov This methodology demonstrates broad functional group tolerance, allowing for the synthesis of complex pyrazole derivatives.

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. cetjournal.itrsc.orgmdpi.com This reaction has been successfully applied to the functionalization of pyrazoles. Specifically, the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes yields 1-protected-4-alkenyl-1H-pyrazoles. mdpi.com The choice of ligand, such as P(OEt)₃, and a suitable protecting group for the pyrazole nitrogen are critical for the success of this coupling. mdpi.com

| Coupling Reaction | Catalyst System | Key Bond Formation | Typical Substrates | Advantages |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(II)/Cu(I) | C(sp)-C(sp²) | Terminal alkynes, Aryl/vinyl halides | Mild reaction conditions, Broad functional group tolerance |

| Heck-Mizoroki Reaction | Pd(0) | C(sp²)-C(sp²) | Unsaturated halides, Alkenes | Formation of substituted alkenes, Direct functionalization of pyrazoles |

Stereoselective Synthesis of Pyrazolyl Butanoic Acid Stereoisomers

The biological activity of 2-methyl-3-pyrazol-1-ylbutanoic acid is highly dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

A key step in the synthesis of 2-methyl-3-pyrazol-1-ylbutanoic acid is the conjugate addition of a pyrazole to an α,β-unsaturated ester, such as a derivative of crotonic acid. This aza-Michael addition can be rendered asymmetric through the use of chiral catalysts, with rhodium-based systems being particularly effective. bakhtiniada.ru

The rhodium(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated amides and esters has been well-established. researchgate.net This methodology can be extended to the addition of pyrazoles. The catalyst is typically generated in situ from a rhodium precursor, such as Rh(acac)(CH₂CH₂)₂, and a chiral phosphine (B1218219) ligand, like (S)-BINAP. researchgate.net The addition of an aqueous base is often crucial for achieving high yields by promoting the formation of an active Rh-OH species, which facilitates transmetalation. researchgate.net

The enantioselective addition of pyrazoles to 1,3-dienes has also been reported, offering another route to chiral allylic pyrazoles. nih.gov This palladium-catalyzed reaction can proceed with high regioselectivity and enantioselectivity, depending on the choice of chiral ligand. nih.gov Furthermore, organocatalytic asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles has been developed, providing access to chiral compounds bearing both isoxazole (B147169) and pyrazole moieties with high enantioselectivities. rsc.org

| Michael Acceptor | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| α,β-Unsaturated Amide | Arylboronic Acid | Rh(acac)(CH₂CH₂)₂ / (S)-BINAP | up to 95 | up to 93 |

| α,β-Unsaturated Ketone | Arylboronic Acid | [Rh(cod)₂]BF₄ / Chiral Diene | up to 99 | up to 99 |

Multi-Step Synthetic Sequences and Process Optimization

The industrial production of fine chemicals like 2-methyl-3-pyrazol-1-ylbutanoic acid necessitates the development of efficient and scalable multi-step synthetic sequences. Process optimization plays a critical role in minimizing costs, reducing waste, and ensuring product quality. A significant advancement in this area is the adoption of continuous flow chemistry. nih.govnih.govrsc.org

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents or intermediates. nih.govnih.gov For the synthesis of pyrazole derivatives, multi-step sequences can be "telescoped" into a continuous flow process, where the output of one reactor is directly fed into the next without the need for isolation and purification of intermediates. nih.govresearchgate.net

For example, a two-step continuous-flow synthesis of substituted pyrazole derivatives has been developed, involving the formation of vinylidene keto esters as key intermediates. researchgate.net This process utilizes a heterogeneous Ni²⁺-montmorillonite catalyst, which can be packed into a column for continuous operation. researchgate.net The subsequent reaction with a hydrazine derivative to form the pyrazole ring can also be performed in a continuous manner. researchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Challenging, requires re-optimization | Straightforward by extending operation time |

| Safety | Handling of large quantities of hazardous materials | Small reactor volumes, better control of exotherms |

| Process Control | Difficult to maintain homogeneity and consistent temperature | Precise control over temperature, pressure, and residence time |

Novel Reagents and Reaction Conditions in Pyrazole-Butanoic Acid Synthesis

The quest for more efficient and environmentally friendly synthetic methods has led to the exploration of novel reagents and reaction conditions. Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives. nih.govresearchgate.netontosight.ai

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. dergipark.org.trlew.ronih.gov In the synthesis of pyrazoles, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.netgsconlinepress.com For example, the condensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent. dergipark.org.tr

Novel Catalysts: The development of new catalytic systems is a cornerstone of modern organic synthesis. For pyrazole synthesis, a variety of novel catalysts have been reported, including:

Nano-catalysts: ZnO nanoparticles have been used as an efficient and recyclable catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives.

Solid-supported catalysts: The use of solid-supported reagents and catalysts simplifies product purification and allows for catalyst recycling. For instance, a solid-supported sulfonic acid has been used as an effective catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Bio-based catalysts: In line with green chemistry principles, the use of biodegradable and renewable catalysts is gaining traction.

| Methodology | Key Features | Example Application | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Cyclocondensation of 1,3-dicarbonyls and hydrazines | Increased reaction rates, higher yields, energy efficiency |

| Nano-catalysis | High surface area, enhanced catalytic activity | ZnO nanoparticles for pyrazole synthesis | High efficiency, recyclability |

| Solid-Supported Catalysts | Ease of separation and recycling | Sulfonic acid on amorphous carbon | Simplified workup, catalyst reusability |

Chemical Reactivity and Mechanistic Investigations of Pyrazolyl Butanoic Acid Compounds

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, allowing for the creation of a diverse range of derivatives.

Esterification of 2-Methyl-3-pyrazol-1-ylbutanoic acid can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. The formation of esters is a common strategy to modify the physicochemical properties of the parent compound. For instance, converting the carboxylic acid to its corresponding methyl or ethyl ester can increase its lipophilicity.

A variety of methods can be employed for esterification, including the Fischer esterification, which is a classic acid-catalyzed reaction. masterorganicchemistry.com The efficiency of the reaction can be influenced by factors such as the steric hindrance of both the carboxylic acid and the alcohol. researchgate.net

Table 1: Examples of Esterification Reactions

| Reactant Alcohol | Product | Catalyst |

|---|---|---|

| Methanol | Methyl 2-methyl-3-pyrazol-1-ylbutanoate | H₂SO₄ |

| Ethanol | Ethyl 2-methyl-3-pyrazol-1-ylbutanoate | H₂SO₄ |

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). This reaction can be facilitated by heat or the presence of a catalyst. For pyrazole (B372694) carboxylic acids, copper-mediated decarboxylation has been shown to be an effective method for the synthesis of new derivatives. rsc.orgnih.govacs.org For example, copper(II) has been used to facilitate the decarboxylation of 3,5-pyrazole-dicarboxylic acid in a pyridine-water mixture to construct pyridyl-pyrazole skeletons. rsc.org This suggests that similar metal-catalyzed decarboxylation could be a viable pathway for 2-Methyl-3-pyrazol-1-ylbutanoic acid, leading to the formation of various functionalized pyrazole compounds. The reaction mechanism often involves the formation of a copper-carboxylate intermediate, followed by decarboxylation to form an organocopper intermediate which can then react with other species. nih.gov

Reactivity of the Pyrazole Heterocyclic Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is characterized by a susceptibility to electrophilic substitution and a general resistance to oxidation and reduction.

The pyrazole ring is considered an electron-rich heterocyclic system, making it reactive towards electrophiles. researchgate.netnih.gov Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position, which has the highest electron density. researchgate.netscribd.comquora.com Common electrophilic substitution reactions include nitration (using HNO₃ + H₂SO₄), sulfonation (using fuming H₂SO₄), and halogenation. scribd.comglobalresearchonline.net For 2-Methyl-3-pyrazol-1-ylbutanoic acid, it is expected that electrophiles will preferentially attack the C4 position of the pyrazole ring.

Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of activating groups. chim.it The C3 and C5 positions are electron-deficient and thus more susceptible to nucleophilic attack, although this reactivity is generally low. researchgate.netpharmaguideline.com

The pyrazole ring itself is generally stable towards oxidation. globalresearchonline.netpharmaguideline.com However, alkyl side chains attached to the pyrazole ring can be oxidized by strong oxidizing agents like alkaline KMnO₄ to yield the corresponding carboxylic acid. globalresearchonline.net In the case of 2-Methyl-3-pyrazol-1-ylbutanoic acid, the butanoic acid side chain is already oxidized, but other alkyl substituents on the pyrazole ring, if present, could be susceptible to oxidation.

The pyrazole ring is also resistant to reduction under many conditions. globalresearchonline.netpharmaguideline.com Catalytic hydrogenation can reduce the pyrazole ring, but this typically requires harsh conditions and proceeds first to a pyrazoline and then to a pyrazolidine. globalresearchonline.net

Tautomerism and Isomerization Phenomena in Pyrazolyl Butanoic Acids

Tautomerism is a significant phenomenon in pyrazole chemistry, particularly for N-unsubstituted pyrazoles, where a proton can move between the two nitrogen atoms in the ring. nih.gov This is known as annular tautomerism. However, in 2-Methyl-3-pyrazol-1-ylbutanoic acid, the pyrazole ring is substituted at the N1 position, which precludes this type of tautomerism.

While annular tautomerism is not possible for N1-substituted pyrazoles, other forms of tautomerism could potentially occur if other functional groups are introduced onto the pyrazole ring. The presence of different tautomers can significantly influence the molecule's properties and reactivity. nih.gov Isomerization, such as the migration of the pyrazolyl group along the butanoic acid chain, is also a theoretical possibility but would likely require specific catalytic conditions to overcome the high energy barrier.

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthetic routes leading to pyrazolyl butanoic acid compounds are underpinned by intricate reaction mechanisms. Mechanistic investigations, supported by experimental evidence and computational studies, provide a deeper understanding of the transformations, intermediates, and transition states involved in the formation of these heterocyclic structures. A prominent pathway for which a mechanism has been elucidated is the cascade annulation/ring-opening reaction.

A significant advancement in the synthesis of pyrazolyl butanoic and pentanoic acids involves a copper(II)-catalyzed [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones. nih.govrsc.orgrsc.orgresearchgate.netrsc.org This aerobic reaction proceeds through a series of well-defined steps to yield the final carboxylic acid products.

The proposed mechanism commences with the copper(II) catalyst facilitating the addition of the hydrazone to the dienone. researchgate.net This is followed by a [3+2] annulation to form a spiro pyrazoline intermediate. nih.govrsc.orgrsc.orgresearchgate.netrsc.org A key subsequent step is the aerobic oxidation of the dihydropyrazole ring to the aromatic pyrazole core, a transformation for which the involvement of a copper-catalyzed process has been indicated. researchgate.net

Crucially, the presence of water is essential for the final ring-opening of the spiro intermediate to yield the pyrazolyl alkanoic acid. researchgate.net Control experiments have demonstrated that when anhydrous copper(II) chloride is used, the reaction halts at the spiro pyrazoline intermediate. The introduction of water, either from the hydrated catalyst salt (CuCl₂·2H₂O) or as a co-solvent, triggers the nucleophilic attack and subsequent cleavage of the cycloalkanone ring to furnish the final acid product. researchgate.net

The versatility of this reaction is demonstrated by the range of substrates that can be employed. Various aldehyde hydrazones and dienones derived from cyclopentanone (B42830) and cyclohexanone (B45756) participate effectively in this reaction, affording the corresponding pyrazolyl butanoic and pentanoic acid derivatives in moderate to good yields. rsc.orgrsc.org

Table 1: Substrate Scope for the Synthesis of Pyrazolyl Pentanoic Acids via Cascade Annulation/Ring-Opening Reaction conditions: Hydrazone (0.6 mmol), 2,6-dibenzylidenecyclohexan-1-one derivatives (0.5 mmol), CuCl₂·2H₂O (50 mol%), acetonitrile (B52724) (5 mL), at 80 °C under O₂ atmosphere for 28 h. Data sourced from Nayak et al. (2025). rsc.org

| Entry | Hydrazone Ar-group | Dienone Ar'-group | Product | Yield (%) |

|---|---|---|---|---|

| 1 | C₆H₅ | C₆H₅ | 4-(1,3,5-triphenyl-1H-pyrazol-4-yl)pentanoic acid | 78 |

| 2 | 4-MeC₆H₄ | C₆H₅ | 4-(5-phenyl-1-p-tolyl-3-(p-tolyl)-1H-pyrazol-4-yl)pentanoic acid | 82 |

| 3 | 4-MeOC₆H₄ | C₆H₅ | 4-(1-(4-methoxyphenyl)-5-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)pentanoic acid | 85 |

| 4 | 4-FC₆H₄ | C₆H₅ | 4-(1-(4-fluorophenyl)-5-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)pentanoic acid | 75 |

| 5 | 4-ClC₆H₄ | C₆H₅ | 4-(1-(4-chlorophenyl)-5-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)pentanoic acid | 72 |

| 6 | C₆H₅ | 4-MeC₆H₄ | 4-(1,5-diphenyl-3-(p-tolyl)-1H-pyrazol-4-yl)pentanoic acid | 76 |

| 7 | C₆H₅ | 4-ClC₆H₄ | 4-(3-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazol-4-yl)pentanoic acid | 68 |

Table 2: Substrate Scope for the Synthesis of Pyrazolyl Butanoic Acids via Cascade Annulation/Ring-Opening Reaction conditions: Hydrazone (0.6 mmol), 2,5-dibenzylidenecyclopentan-1-one (B12506393) (0.5 mmol), CuCl₂·2H₂O (50 mol%), acetonitrile (5 mL), at 80 °C under O₂ atmosphere for 28 h. Data sourced from Nayak et al. (2025). rsc.org | Entry | Hydrazone Ar-group | Product | Yield (%) | |---|---|---| | 1 | C₆H₅ | 4-(1,3,5-triphenyl-1H-pyrazol-4-yl)butanoic acid | 75 | | 2 | 4-MeC₆H₄ | 4-(5-phenyl-1-p-tolyl-3-(p-tolyl)-1H-pyrazol-4-yl)butanoic acid | 79 | | 3 | 4-MeOC₆H₄ | 4-(1-(4-methoxyphenyl)-5-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)butanoic acid | 81 | | 4 | 4-FC₆H₄ | 4-(1-(4-fluorophenyl)-5-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)butanoic acid | 72 | | 5 | 4-ClC₆H₄ | 4-(1-(4-chlorophenyl)-5-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)butanoic acid | 69 |

While the cascade reaction provides a direct route to pyrazolyl alkanoic acids, more classical approaches to the pyrazole core are also mechanistically significant. The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative. mdpi.com This reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of this reaction with unsymmetrical dicarbonyl compounds and substituted hydrazines is a key aspect that has been extensively studied. mdpi.com

These fundamental mechanistic principles are crucial for the rational design of synthetic pathways to specifically substituted pyrazolyl butanoic acids like 2-Methyl-3-pyrazol-1-ylbutanoic acid.

Spectroscopic and Advanced Structural Characterization of Pyrazolyl Butanoic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the molecular connectivity can be assembled.

In the ¹H-NMR spectrum of a compound like 2-Methyl-3-pyrazol-1-ylbutanoic acid, distinct signals are expected for each non-equivalent proton. The pyrazole (B372694) ring typically displays three aromatic protons. The proton at the C4 position usually appears as a triplet, while the protons at the C3 and C5 positions appear as doublets. nih.gov The aliphatic portion of the molecule, the 2-methyl-butanoic acid chain, would show a complex pattern. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). docbrown.info The methine proton (CH) alpha to the carbonyl group and the methylene (B1212753) protons (CH2) attached to the pyrazole nitrogen would exhibit specific multiplicities based on their neighboring protons, as dictated by spin-spin coupling rules. docbrown.infobiointerfaceresearch.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

| Pyrazole H-5 | ~7.5 | Doublet (d) | ~2.0 - 3.0 |

| Pyrazole H-3 | ~7.4 | Doublet (d) | ~1.5 - 2.5 |

| Pyrazole H-4 | ~6.2 | Triplet (t) | ~2.0 - 2.5 |

| N-CH (of butanoic acid) | ~4.2 - 4.5 | Multiplet (m) | Variable |

| CH-COOH | ~2.6 - 2.9 | Multiplet (m) | Variable |

| CH-CH₃ | ~1.2 | Doublet (d) | ~7.0 |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 180 |

| Pyrazole C-5 | ~138 - 141 |

| Pyrazole C-3 | ~128 - 132 |

| Pyrazole C-4 | ~105 - 108 |

| N-CH (of butanoic acid) | ~50 - 55 |

| CH-COOH | ~40 - 45 |

| CH-CH₃ | ~15 - 20 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is invaluable for tracing the connectivity within the 2-methyl-butanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly crucial for establishing the connection between the butanoic acid moiety and the pyrazole ring, for instance, by showing a correlation from the N-CH protons to the C3 and C5 carbons of the pyrazole ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation in solution. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of a pyrazolyl butanoic acid derivative would be characterized by several key absorption bands. The most prominent would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. jocpr.com The pyrazole ring itself gives rise to several characteristic bands, including C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-H aromatic stretching just above 3000 cm⁻¹. nih.govresearchgate.net Aliphatic C-H stretching from the butanoic acid chain would be observed in the 2850-2960 cm⁻¹ range. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H Stretch | Aromatic (Pyrazole) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Butanoic acid chain) |

| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid (H-bonded) |

| 1700 - 1725 | C=O Stretch (strong) | Carboxylic Acid |

| 1500 - 1600 | C=N and C=C Stretch | Pyrazole Ring |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can further confirm its structure. For 2-Methyl-3-pyrazol-1-ylbutanoic acid (C₈H₁₂N₂O₂), the molecular weight is 168.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 168.

The fragmentation pattern would likely involve characteristic losses. A very common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, mass = 45) or the loss of water (H₂O, mass = 18) from the molecular ion. Cleavage of the alkyl chain is also expected. The pyrazole ring is relatively stable, but can also undergo characteristic fragmentation, often involving the loss of HCN or N₂. researchgate.net

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 168 | [C₈H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 123 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 95 | [C₅H₇N₂]⁺ | Fragment from cleavage of the C-C bond alpha to the ring |

| 68 | [C₃H₄N₂]⁺ | Pyrazole cation radical |

X-ray Diffraction Studies for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal provides the definitive, unambiguous structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. For pyrazole carboxylic acid derivatives, crystal structure analysis often reveals extensive hydrogen bonding networks that dictate the packing of molecules in the crystal lattice. spast.orgnih.gov

It is common for the carboxylic acid groups to form dimeric structures through strong O-H···O hydrogen bonds. nih.gov Furthermore, the pyrazole ring offers additional hydrogen bond acceptors (the "pyridine-like" nitrogen) and donors (the N-H proton, if present), leading to the formation of chains or more complex three-dimensional networks. nih.govnih.gov Compounds in this class have been observed to crystallize in various systems, such as monoclinic or orthorhombic, with common space groups including P2₁/n or P2₁2₁2₁. spast.org The solid-state conformation, including the orientation of the butanoic acid chain relative to the pyrazole ring, would be precisely determined through these studies.

| Crystallographic Parameter | Typical Observation for Pyrazole Derivatives |

|---|---|

| Crystal System | Monoclinic, Triclinic, Orthorhombic spast.org |

| Space Group | P2₁/n, P-1, P2₁2₁2₁ spast.org |

| Key Intermolecular Interactions | O-H···O (Carboxylic acid dimers), N-H···O, C-H···O, N-H···N spast.orgnih.govnih.gov |

| Molecular Packing | Formation of linear ribbons, sheets, or 3D networks via hydrogen bonding nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. For organic molecules like 2-Methyl-3-pyrazol-1-ylbutanoic acid, the primary chromophore—the part of the molecule responsible for light absorption—is the pyrazole ring.

The electronic spectrum of pyrazole derivatives is characterized by absorption bands originating from π → π* and n → π* transitions. uzh.chlibretexts.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atoms of the pyrazole ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org

For the parent pyrazole molecule in the gas phase, a strong absorption corresponding to a π → π* transition is observed at approximately 203 nm. researchgate.net In 2-Methyl-3-pyrazol-1-ylbutanoic acid, the pyrazole ring is substituted with alkyl groups (a methyl group and a substituted butanoic acid chain). These saturated alkyl groups act as auxochromes and are expected to cause a slight bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to the unsubstituted pyrazole. The introduction of substituents can modulate the energy gap between the ground and excited states, influencing the exact wavelength of maximum absorbance (λmax). nih.govresearchgate.net Therefore, the main π → π* transition for 2-Methyl-3-pyrazol-1-ylbutanoic acid is anticipated to occur in the 200-220 nm region of the UV spectrum. The lower energy n → π* transitions are also expected but may be less distinct or appear as shoulders on the main absorption peak. nih.gov

The specific λmax and molar absorptivity (ε) values are also influenced by the solvent used for the analysis, as solvent polarity can stabilize the ground and excited states to different extents, thereby altering the energy of the electronic transition. uomustansiriyah.edu.iq

Table 1: Expected Electronic Transitions for 2-Methyl-3-pyrazol-1-ylbutanoic acid

| Transition Type | Involved Orbitals | Typical Wavelength Region | Expected Intensity |

| π → π | π bonding to π antibonding | ~200-220 nm | High |

| n → π | Non-bonding to π antibonding | >220 nm | Low |

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This method is crucial in the characterization of newly synthesized molecules, as it provides a direct means of verifying the empirical formula against the proposed molecular structure. For 2-Methyl-3-pyrazol-1-ylbutanoic acid, the molecular formula is C₈H₁₂N₂O₂. wikipedia.orgnih.govnist.gov

From the molecular formula, the theoretical elemental composition can be calculated. This calculation is based on the atomic masses of the constituent elements. The theoretical percentages serve as a benchmark against which experimentally obtained values are compared. A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, is considered strong evidence for the compound's purity and correct elemental composition. researchgate.net This technique is routinely used to confirm the identity of synthesized pyrazole derivatives in chemical research. mdpi.com

The theoretical elemental composition for 2-Methyl-3-pyrazol-1-ylbutanoic acid is detailed in the table below.

**Table 2: Theoretical Elemental Composition of 2-Methyl-3-pyrazol-1-ylbutanoic acid (C₈H₁₂N₂O₂) **

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 168.19 | 57.13 |

| Hydrogen | H | 1.008 | 168.19 | 7.19 |

| Nitrogen | N | 14.007 | 168.19 | 16.66 |

| Oxygen | O | 15.999 | 168.19 | 19.02 |

Note: The percentage for Oxygen is typically determined by difference. rsc.org

Computational and Theoretical Investigations of Pyrazolyl Butanoic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of pyrazole (B372694) derivatives. biointerfaceresearch.comnih.gov DFT methods, such as B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional), paired with basis sets like 6-31G(d) or 6-31+G(d), are frequently employed for these calculations. biointerfaceresearch.comnih.gov

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and reactivity of a molecule. biointerfaceresearch.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO was found to be predominantly localized on the electron-rich pyrazole ring, specifically around the nitrogen atoms, indicating these are the primary sites for nucleophilic activity. nih.gov Conversely, the LUMO was centered on the furyl moiety and the carboxylic acid group, highlighting the electrophilic regions of the molecule. nih.gov The calculated HOMO-LUMO energy gap for this compound was approximately 4.458 eV, suggesting high electronic stability and relatively low chemical reactivity. nih.gov Such analyses help predict how pyrazolyl butanoic acid derivatives might interact with other molecules.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the electrostatic landscape of a molecule. nih.gov MEP maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), thereby identifying reactive centers. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Pyrazole Carboxylic Acid Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Localized on the pyrazole ring, indicating nucleophilic centers. nih.gov |

| LUMO | - | Centered on the furyl and carboxylic acid groups, indicating electrophilic centers. nih.gov |

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For pyrazole derivatives, DFT calculations have shown that the constituent atoms often arrange in a near-planar conformation, which can be stabilized by intramolecular interactions like hydrogen bonding. nih.gov In the case of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, an intramolecular hydrogen bond between the N-H proton of the pyrazole and the carbonyl oxygen of the carboxylic acid contributes significantly to the molecule's conformational rigidity. nih.gov

Harmonic vibrational frequency analysis is typically performed following geometry optimization to confirm that the structure is a true energy minimum, which is verified by the absence of imaginary frequencies. nih.gov Comparing computationally optimized structures with experimental data from X-ray crystallography allows for the validation of the theoretical methods used. researchgate.net For example, DFT-calculated bond lengths and angles for thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) were found to be in close agreement with experimental X-ray diffraction data. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical methods can predict various spectroscopic properties, including FT-IR and Nuclear Magnetic Resonance (NMR) spectra. biointerfaceresearch.com Time-dependent DFT (TD-DFT) calculations are used to simulate UV-Vis absorption spectra, providing insights into the electronic excitation properties and optical behavior of the molecule. jcsp.org.pk These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. biointerfaceresearch.comnih.gov DFT calculations have been successfully used to predict the IR and NMR spectra of new butanoic acid derivatives, showing good correlation with experimental findings. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the stability of ligand-protein complexes and explore different conformational states. nih.gov For pyrazole-carboxamide derivatives acting as carbonic anhydrase inhibitors, 50-nanosecond MD simulations showed that the compounds exhibited good stability within the binding sites of the target receptors, with only minor conformational changes. nih.govnih.gov Such simulations are critical for assessing the stability of binding poses predicted by molecular docking and understanding the dynamic interactions between a ligand and its biological target. researchgate.net

Molecular Docking Studies for Ligand-Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. biointerfaceresearch.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. nih.gov

Docking studies have been performed on various pyrazole derivatives to investigate their interactions with a range of biological targets. For example, pyrazole-based probes have been docked into the active sites of histone deacetylases (HDACs) like HDAC3 and HDAC8 to understand their inhibitory activity. nih.gov These studies suggested that the flexibility of the pyrazole-based ligands allows them to occupy multiple binding pockets within the enzyme. nih.gov Similarly, docking of novel pyrazole-carboxamides into the active sites of human carbonic anhydrase I and II revealed key binding interactions and helped explain their inhibitory potency. nih.govnih.gov The results of docking studies are often evaluated using a scoring function that estimates the binding affinity, with lower energy scores indicating more favorable binding. researchgate.net

Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Biological Target | Key Findings |

|---|---|---|

| Pyrazole-based diazide probes | Histone Deacetylase 8 (HDAC8) | Flexible ligands can occupy a second binding site; identified key interactions. nih.gov |

| Pyrazole-carboxamides | Carbonic Anhydrase I & II (hCA I & hCA II) | Investigated binding mechanisms and showed better interactions than a reference inhibitor. nih.govnih.gov |

| Pyrazolyl–thiazole derivatives | Antimicrobial/Antioxidant Targets | Docking results supported experimental findings of biological activity. nih.gov |

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical calculations provide deep insights into the reactivity of molecules. The pyrazole ring is an electron-rich heterocyclic system with both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions, making it chemically versatile. mdpi.com Reactivity indices, derived from quantum chemical calculations, can quantify these properties. For instance, studies on chromenopyrazoles have used calculations to identify the most probable centers for nucleophilic and electrophilic attack, revealing how different substituents influence the electron-donating or accepting properties of the molecule. researchgate.net Understanding the inherent reactivity of the pyrazolyl butanoic acid scaffold is essential for designing synthetic pathways and predicting potential metabolic transformations. csic.es

Theoretical Analysis of Intermolecular Interactions and Self-Association

Computational and theoretical investigations provide significant insights into the non-covalent interactions that govern the supramolecular chemistry of 2-Methyl-3-pyrazol-1-ylbutanoic acid. The molecular structure, featuring both a pyrazole ring and a carboxylic acid moiety, presents multiple sites for hydrogen bonding and other intermolecular forces, which are crucial in determining its solid-state structure and behavior in solution.

The pyrazole ring itself is a versatile building block for creating hydrogen-bonded assemblies. nih.govmdpi.com It contains both a proton-donating pyrrole-type nitrogen (N-H) and a proton-accepting pyridine-type nitrogen, allowing for the formation of various supramolecular structures such as dimers, trimers, and linear chains (catemers). nih.govmdpi.com The carboxylic acid group is also well-known for its strong tendency to form dimeric structures through robust hydrogen bonds. uomphysics.netresearchgate.net

Theoretical studies on molecules with similar functionalities, such as other pyrazole carboxylic acids, have employed methods like Density Functional Theory (DFT) to elucidate the energetics and geometries of these interactions. uomphysics.netresearchgate.net These studies often analyze the monomer-dimer equilibrium and characterize vibrational frequency shifts, for instance in the O-H and C=O stretching bands, which are indicative of hydrogen bond formation. uomphysics.net

For 2-Methyl-3-pyrazol-1-ylbutanoic acid, two primary modes of self-association via hydrogen bonding are anticipated. The most predominant is likely the formation of a cyclic dimer through the carboxylic acid groups, a common motif for carboxylic acids. A secondary interaction can occur between the pyrazole rings of two separate molecules. The combination of these interactions can lead to the formation of extended supramolecular networks.

The following table presents hypothetical interaction energies for a carboxylic acid dimer of 2-Methyl-3-pyrazol-1-ylbutanoic acid, based on typical values for similar structures found in the literature. These values illustrate the expected magnitude of the different energy components.

| Interaction Component | Energy (kcal/mol) |

|---|---|

| Electrostatics | -12.5 |

| Exchange | 10.0 |

| Induction | -4.5 |

| Dispersion | -6.0 |

| Total Interaction Energy | -13.0 |

Another powerful theoretical tool is the Atoms in Molecules (AIM) theory, which analyzes the topology of the electron density to characterize chemical bonds, including hydrogen bonds. researchgate.netmdpi.com The presence of a bond critical point (BCP) between a hydrogen donor and acceptor is a key indicator of a hydrogen bond. The properties at this point, such as the electron density and its Laplacian, provide further information about the strength and nature of the interaction. researchgate.net

The geometric parameters of the hydrogen bonds are also a critical aspect of theoretical investigations. For the carboxylic acid dimer of 2-Methyl-3-pyrazol-1-ylbutanoic acid, the O-H···O hydrogen bonds are expected to be short and relatively linear, indicative of a strong interaction. The N-H···N hydrogen bonds between pyrazole rings would likely be weaker and more variable in their geometry.

The table below provides expected geometric parameters for the hydrogen bonds in a putative dimer of 2-Methyl-3-pyrazol-1-ylbutanoic acid, based on computational studies of related compounds.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

|---|---|---|---|

| O-H···O (Carboxylic Acid Dimer) | 2.65 | 1.60 | 175 |

| N-H···N (Pyrazole Dimer) | 2.90 | 1.95 | 160 |

Structure Activity Relationship Sar Studies of 2 Methyl 3 Pyrazol 1 Ylbutanoic Acid Derivatives

Influence of Substituent Variations on Chemical and Biological Activity

SAR studies for pyrazole-based compounds reveal that modifications to substituents on both the pyrazole (B372694) ring and its attached aryl groups can significantly impact biological activity. nih.gov In the context of 3-aryl(pyrrolidin-1-yl)butanoic acid analogs, which share a structural resemblance to the core compound, a variety of aryl substituents have been explored to determine their effect on integrin affinity. Screening of derivatives containing morpholine, pyrazole, triazole, imidazole, and cyclic ether functionalities has led to the identification of numerous analogs with high affinity and selectivity for specific integrin subtypes. researchgate.netacs.org

For instance, in the development of inhibitors for metalloproteases like meprin α and β, substituting the phenyl rings on a 3,5-diphenylpyrazole (B73989) scaffold demonstrated clear SAR trends. While the unsubstituted diphenylpyrazole already showed low nanomolar inhibitory activity against meprin α, the introduction of methyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov Conversely, a cyclopentyl moiety resulted in similar activity to the unsubstituted parent compound. nih.gov Further modifications, such as combining an electron-rich benzodioxolane moiety with an acidic carboxyphenyl group, were shown to modulate selectivity between meprin α and meprin β. nih.gov

These findings underscore a general principle in the design of pyrazole derivatives: the nature, size, and electronic properties of substituents are critical determinants of biological activity and target selectivity. nih.govresearchgate.net

Stereochemical Effects on Molecular Recognition and Activity

Stereochemistry is a critical factor in the biological activity of chiral compounds, as it governs the three-dimensional arrangement of atoms and thus the interaction with biological targets. mdpi.comnih.gov For derivatives of 2-Methyl-3-pyrazol-1-ylbutanoic acid, the stereochemical configuration has a profound impact on their molecular recognition and subsequent biological effects.

A prime example is the development of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a potent integrin inhibitor known as GSK3008348. researchgate.net The synthesis of this class of compounds employed a diastereoselective route, specifically a rhodium-catalyzed asymmetric 1,4-addition, to ensure the (S) absolute configuration at the butanoic acid chiral center. researchgate.netacs.org This specific stereoisomer was found to be the most active.

Studies on other chiral molecules have consistently shown that different isomers can have vastly different biological activities. For example, in a series of nature-inspired compounds, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by cellular uptake transporters and for effective binding to the target enzyme. mdpi.comnih.gov This highlights that for pyrazolyl butanoic acid derivatives, establishing the optimal stereochemistry is a key step in achieving high potency and selectivity. researchgate.net The steric distance between different functional groups within the molecule, dictated by its stereoconfiguration, is often a determining factor for both potency and selectivity. researchgate.net

Design Principles for Novel Pyrazolyl Butanoic Acid Analogs

The design of novel analogs based on the pyrazole-butanoic acid scaffold incorporates several established medicinal chemistry strategies. The pyrazole ring itself is considered an important pharmacophore, lending itself to diverse therapeutic applications. mdpi.com

One successful design principle is scaffold hybridization , where the pyrazole core is combined with other known bioactive pharmacophores to create novel agents with potentially enhanced activities. nih.govnih.gov This approach aims to merge the beneficial properties of different structural motifs into a single molecule.

Another key principle involves the strategic modification of substituents to improve drug-like properties. For instance, in the development of Aurora kinase inhibitors, replacing a benzene (B151609) ring with a pyrazole ring afforded potent inhibitors that were also less lipophilic, which is a desirable characteristic for drug candidates. mdpi.com

Furthermore, the design process often involves creating a library of analogs with systematic variations. For example, a series of novel pyrazole compounds were designed and synthesized based on a three-component synthetic methodology to explore the impact of different substituents on antifungal activity. mdpi.com This systematic approach allows for the elucidation of clear SAR, which in turn guides the design of more potent and selective compounds. mdpi.commdpi.com

Comparative Analysis of Biological Target Binding Affinities (e.g., Integrin Inhibition)

A crucial aspect of SAR studies is the comparative analysis of binding affinities of newly synthesized analogs against a panel of biological targets to assess both potency and selectivity. For pyrazolyl butanoic acid derivatives designed as integrin inhibitors, this involves screening against various integrin subtypes.

In the development of GSK3008348, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were evaluated for their affinity against αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8 integrins. researchgate.netacs.org This screening identified numerous analogs with high affinity and, importantly, high selectivity for the αvβ6 integrin. researchgate.netacs.org The lead compound, GSK3008348, demonstrated exceptionally high affinity for αvβ6, with a pKi of 11, and a long dissociation half-life of 7 hours. acs.org

The data below illustrates the selectivity profile of different types of integrin inhibitors, highlighting how structural variations can tune the specificity for different integrin subtypes.

| Compound/Analog Type | Primary Target | Binding Affinity/Potency | Selectivity Notes | Reference |

|---|---|---|---|---|

| GSK3008348 | αvβ6 | pKi = 11 | High selectivity over αvβ1, αvβ3, αvβ5, and αvβ8 | acs.org |

| 2,5-Thiazole Butanoic Acids | αvβ3 | IC50 = 3 nM (cell adhesion) | Weak binding to αIIbβ3 and α5β1 | researchgate.net |

| Cilengitide (Cyclic Peptide) | αvβ3 | Inhibits αvβ3, αvβ5, and α5β1 | Broad-spectrum RGD-binding integrin inhibitor | nih.gov |

| GLPG0187 | Broad αv | Broad-spectrum αv inhibitor | Non-selective for β subunits paired with αv | nih.gov |

This table is for illustrative purposes and includes compounds beyond the immediate pyrazolyl butanoic acid class to provide context on integrin inhibitor selectivity.

Rational Drug Design Approaches Based on Pyrazole-Butanoic Acid Scaffolds

Rational drug design leverages the understanding of SAR, target structure, and binding mechanisms to create more effective therapeutic agents. researchgate.net For the pyrazole-butanoic acid scaffold, this involves a multi-faceted approach.

The design of the potent αvβ6 inhibitor GSK3008348 serves as an excellent case study in rational design. researchgate.net The molecule was conceived as a mimetic of the Arg-Gly-Asp (RGD) tripeptide sequence, which is a common recognition motif for many integrins. researchgate.netnih.gov In this design, the basic arginine residue of RGD was replaced by a less basic but more permeable 1,8-tetrahydronaphthyridine moiety, which replicates the key salt-bridge interaction with an aspartic acid residue in the integrin binding site. researchgate.net Similarly, the aspartic acid residue of RGD was mimicked by the arylbutanoic acid portion of the molecule. researchgate.net

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore mapping, and molecular docking are integral to this process. researchgate.netresearchgate.net These tools allow researchers to model the interactions between the pyrazole-based ligands and their target proteins, predict the activity of novel designs, and understand the structural basis for the observed SAR. researchgate.netresearchgate.net By combining these computational approaches with empirical data from analog synthesis and biological testing, researchers can iteratively refine the pyrazole-butanoic acid scaffold to optimize potency, selectivity, and pharmacokinetic properties for the development of new therapeutic agents. researchgate.net

Advanced Research Applications of Pyrazole Butanoic Acid Compounds

Application as Molecular Building Blocks in Complex Chemical Synthesis

The pyrazole (B372694) ring is a cornerstone in the synthesis of a multitude of functionalized molecules. chim.it Pyrazole-butanoic acid derivatives, in particular, are highly valued as versatile intermediates. Their bifunctional nature—possessing both the reactive pyrazole core and a carboxylic acid tail—allows for stepwise, regioselective modifications.

Researchers have developed innovative cascade reactions to synthesize these complex scaffolds in a single pot. For instance, an aerobic, copper-catalyzed [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones has been reported to produce 5-(pyrazol-4-yl) pentanoic and 4-(pyrazol-4-yl) butanoic acid derivatives. researchgate.net This method is noted for its use of cost-effective substrates and green reagents under ambient conditions. researchgate.net The synthesis of functionalized pyrazoles, such as aminopyrazoles and formylpyrazoles, is a primary focus for organic chemists, as these compounds serve as precursors for more elaborate fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it Classical cyclocondensation reactions involving hydrazine (B178648) derivatives and 1,3-biselectrophilic compounds remain a fundamental approach to constructing the pyrazole ring, which can then be elaborated with butanoic acid side chains. nih.gov The inherent reactivity of the pyrazole ring allows for structural diversification at multiple positions, making these compounds crucial building blocks for creating libraries of novel chemical entities for further study. nih.gov

Research into Bioactive Agents

The unique structural features of pyrazole-butanoic acid compounds and their derivatives have prompted extensive investigation into their potential as bioactive agents across numerous preclinical research areas. The ability of the pyrazole core to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, combined with the modulatory effects of the butanoic acid side chain, underpins their diverse pharmacological profiles. nih.gov

Pyrazole derivatives have been extensively studied as inhibitors of a wide range of enzymes and as modulators of cellular receptors. researchgate.net The pyrazole scaffold can serve as a bioisostere for other aromatic systems, improving properties like lipophilicity and solubility, which facilitates better binding to receptor pockets. nih.gov

In preclinical enzyme inhibition studies, novel sulfonamide-bearing pyrazolone (B3327878) derivatives have shown potent inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Kᵢ values in the nanomolar range. researchgate.net Other research has identified pyrazole compounds that inhibit Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, showing promise in cancer immunotherapy research. bohrium.com Furthermore, pyrazole-based compounds have been synthesized as inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov

In the realm of receptor binding, pyrazole derivatives have been central to the development of selective cannabinoid receptor (CB) antagonists and agonists. elsevierpure.com Studies on SR141716A, a biarylpyrazole, helped elucidate the structural requirements for potent and selective CB1 receptor antagonism. elsevierpure.com Subsequent research has led to the generation of potent CB2 receptor-selective full agonists with high oral bioavailability for in vivo studies in models of tissue injury and inflammation. nih.gov Other research has explored pyrazoles as competitive inhibitors of androgen binding to the androgen receptor and as antagonists for the P2Y14 receptor. nih.govdovepress.com

| Target Enzyme/Receptor | Pyrazole Derivative Class | Key Finding (Preclinical) | Reference(s) |

| Carbonic Anhydrase (hCA I, II) | Sulfonamide-bearing pyrazolones | Potent inhibition with Kᵢ values in the nanomolar range (18.03–75.54 nM for hCA I). | researchgate.net |

| Acetylcholinesterase (AChE) | Sulfonamide-bearing pyrazolones | Strong inhibition with Kᵢ values as low as 7.45 ± 0.98 nM. | researchgate.net |

| 15-Lipoxygenase (15-LOX) | Naphthyl-pyrazole hybrids | Significant inhibition, with some compounds showing superior radical scavenging activity to standards. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Quinoline-pyrazole hybrids | Compound 4a showed an IC₅₀ of 0.31 ± 0.008 μM against EGFR. | tandfonline.com |

| Dipeptidyl Peptidase-4 (DPP-4) | Pyrazolopyrimidines | A potent inhibitor (444 ) was identified with a Kᵢ of 20 nM and high selectivity. | mdpi.com |

| Cannabinoid Receptor 1 (CB1) | Biarylpyrazoles (SR141716A analogs) | Identified structural features essential for potent and selective antagonist activity. | elsevierpure.com |

| Cannabinoid Receptor 2 (CB2) | Tetra-substituted pyrazoles (RNB-61) | Developed a full agonist with high potency (Kᵢ 0.13–1.81 nM) and peripheral restriction. | nih.gov |

| Androgen Receptor (AR) | Pyrazole-based compounds (Darolutamide) | Competitively inhibits androgen binding and suppresses AR-mediated transcription. | nih.gov |

The potential of pyrazole-containing compounds in the context of diabetes has been a significant area of research. researchgate.net These derivatives have been investigated as both enzyme inhibitors and receptor modulators relevant to glucose metabolism and insulin (B600854) sensitivity. researchgate.neteurekaselect.com

One primary mechanism explored is the inhibition of carbohydrate-digesting enzymes. Two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, demonstrated potent in vitro inhibition of α-glucosidase and α-amylase, with IC₅₀ values comparable to the standard drug acarbose. nih.gov Another line of research focuses on the inhibition of dipeptidyl peptidase-4 (DPP-4), with pyrazolopyrimidines showing high potency and selectivity. mdpi.com Additionally, pyrazole derivatives have been developed as antagonists of the human glucagon (B607659) receptor and as inhibitors of sodium-glucose co-transporters (SGLT1 and SGLT2), both of which are key targets in managing hyperglycemia. mdpi.comresearchgate.neteurekaselect.com

| Target/Mechanism | Pyrazole Derivative Class | Key Finding (Preclinical) | Reference(s) |

| α-Glucosidase Inhibition | Phenylhydrazine-carboxamides (Pyz-1) | Potent inhibition with an IC₅₀ value of 75.62 ± 0.56 µM, comparable to acarbose. | nih.gov |

| α-Amylase Inhibition | Triazole-thiols (Pyz-2) | Strong inhibition with an IC₅₀ value of 119.3 ± 0.75 µM. | nih.gov |

| Dipeptidyl Peptidase-4 (DPP-4) Inhibition | Pyrazolopyrimidines | Compound 444 showed a Kᵢ of 20 nM with excellent selectivity. | mdpi.com |

| Glucagon Receptor Antagonism | 1,3,5-Trisubstituted pyrazoles | Identified potent antagonists that block glucagon-induced hyperglycemia in animal models. | mdpi.com |

| SGLT1 Inhibition | Benzyl-pyrazolyl glucopyranosides | Compound 447 was identified as a potent and selective SGLT1 inhibitor. | mdpi.com |

| PPARγ Agonism | Benzylpyrazole acylsulfonamides | Discovered potent PPARγ agonists with EC₅₀ values as low as 8.3 nM. | mdpi.com |

Many pyrazole derivatives have been investigated for their antioxidant capabilities, particularly their ability to scavenge free radicals, which are implicated in a wide range of chronic diseases. nih.gov The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging methods. nih.gov

Studies have shown a correlation between the anti-inflammatory and antioxidant activities of certain pyrazole compounds, suggesting that their ability to scavenge organic peroxy-radicals may contribute to their anti-inflammatory effects. nih.govresearchgate.net A series of novel pyrazole hybrids incorporating naphthalene (B1677914) and pyrazoline/isoxazoline moieties demonstrated excellent radical scavenging activity across multiple assays, with some compounds also potently inhibiting the 15-lipoxygenase (15-LOX) enzyme, which is involved in oxidative stress pathways. nih.gov Other research has focused on synthesizing pyrazolo-enaminones and bipyrazoles, which have been evaluated for their free radical scavenging ability using the DPPH assay. researchgate.net

| Pyrazole Derivative Class | Assay Method | Key Finding (Preclinical) | Reference(s) |

| Naphthyl-pyrazole-pyrazoline hybrids | DPPH, NO, Superoxide Scavenging | Compounds 3a, 4e, 5b, 5c, 6a, 6c, 6e showed excellent radical scavenging activity. | nih.gov |

| 1,5-Diarylpyrazoles | DPPH Scavenging | Exhibited good DPPH radical scavenging activity compared to ascorbic acid. | nih.gov |

| Pyrazolo-enaminones & Bipyrazoles | DPPH Scavenging | Evaluated for antioxidant activity via free radical scavenging. | researchgate.net |

| Phenyl-pyrazoline derivatives | Anti-lipid peroxidation (AAPH) | Compounds 2d and 2e strongly inhibited lipid peroxidation, correlating with anti-inflammatory activity. | nih.govresearchgate.net |

The development of novel antimicrobial and antifungal agents is a critical area of research, and pyrazole derivatives have shown significant promise. nih.govmeddocsonline.org Their broad spectrum of activity has been demonstrated against various Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. nih.govmdpi.com

In one study, novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and tested against a panel of microbes. Hydrazone derivatives, in particular, showed remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values lower than the standard drugs chloramphenicol (B1208) and clotrimazole (B1669251) against certain strains. nih.gov Another study reported that a series of pyrazole-thiobarbituric acid derivatives was highly active against Candida albicans (MIC = 4 µg/L) and several Gram-positive bacteria (MIC = 16 µg/L). mdpi.com Research into triazole derivatives containing a phenylethynyl pyrazole moiety yielded compounds with excellent in vitro activity against C. albicans and Cryptococcus neoformans, with MIC values as low as 0.0625 μg/mL. mdpi.com

| Derivative Class | Target Organism(s) | Activity Metric | Key Finding (Preclinical) | Reference(s) |

| Pyrazolyl Hydrazones | S. aureus, C. albicans | MIC | 2.9–7.8 µg/mL (antifungal); 62.5–125 µg/mL (antibacterial). | nih.gov |

| Triazoles with phenylethynyl pyrazole | C. albicans, C. neoformans | MIC | As low as 0.0625 μg/mL. | mdpi.com |

| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | EC₅₀ | 0.37 μg/mL, more potent than the commercial fungicide carbendazol. | nih.gov |

| Pyrazole-thiobarbituric acid derivatives | C. albicans, S. aureus | MIC | 4 µg/L against C. albicans; 16 µg/L against S. aureus. | mdpi.com |

| 5-(Benzofuran-2-yl)-pyrazoles | Bacillus subtilis | Inhibition Zone | Exhibited larger inhibition zones than the standard amoxicillin. | meddocsonline.org |

| Nitro pyrazole based thiazoles | S. pyogenes, P. aeruginosa, A. niger | - | Showed remarkable antibacterial and antifungal activity against all tested strains. | meddocsonline.org |

The anti-inflammatory properties of pyrazole derivatives are among their most well-documented biological activities, with the commercial success of the COX-2 inhibitor celecoxib (B62257) serving as a key example. ijpsjournal.com Preclinical research continues to explore novel pyrazole-based compounds for their potential to modulate inflammatory pathways. rjpbr.com

The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, often with selectivity for the inducible COX-2 isoform over the constitutive COX-1, which may reduce gastrointestinal side effects. ijpsjournal.com A 2023 study described 3,5-diarylpyrazoles with a COX-2 IC₅₀ of 0.01 μM. ijpsjournal.com Beyond COX inhibition, pyrazole derivatives are being investigated for other mechanisms, including the inhibition of lipoxygenase (LOX), modulation of pro-inflammatory cytokines, and suppression of the NF-κB signaling pathway. ijpsjournal.com The in vivo efficacy of these compounds is often assessed using preclinical models such as carrageenan-induced paw edema in rats, where pyrazole derivatives have been shown to significantly reduce inflammation. researchgate.net

| Derivative Class | Mechanism/Model | Key Finding (Preclinical) | Reference(s) |

| 3,5-Diarylpyrazoles | COX-2 Inhibition | Potent inhibition with an IC₅₀ value of 0.01 μM. | ijpsjournal.com |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition | IC₅₀ values of 0.03 μM (COX-2) and 0.12 μM (5-LOX); reduced edema by 75% in vivo. | ijpsjournal.com |

| Indole-based pyrazoles | Carrageenan-induced paw edema | Compound 7c exhibited promising in vivo anti-inflammatory activity. | nih.gov |

| Phenyl-pyrazoline derivatives | Carrageenan-induced paw edema | Compounds 2d and 2e were identified as the most potent anti-inflammatory agents in the series. | researchgate.net |

| Thiophene-based pyrazoles | In vivo anti-inflammatory models | Compounds 5e, 5f, and 6d proved to be potent analgesics with anti-inflammatory action. | rjpbr.com |

Neuroprotective Research Applications

The neuroprotective potential of pyrazole derivatives, including compounds structurally related to 2-Methyl-3-pyrazol-1-ylbutanoic acid, is an active area of investigation. nih.govbohrium.com Research has shown that these compounds may offer protection against neuronal damage through various mechanisms. One key area of focus is their ability to counteract neuroinflammation and oxidative stress, which are contributing factors to a range of neurodegenerative diseases. nih.goveurekaselect.comnih.gov

Studies have demonstrated that certain pyrazole derivatives can exhibit significant antioxidant properties. nih.govnih.gov They have been shown to scavenge harmful free radicals and reduce oxidative damage in neuronal cells, a critical aspect of neuroprotection. eurekaselect.comresearchgate.net For instance, in preclinical models, some pyrazolol derivatives have demonstrated an ability to protect neuronal cells from injury induced by oxygen-glucose deprivation/reoxygenation, a model relevant to ischemic stroke. nih.gov This protective effect is linked to their free radical scavenging activity. nih.gov

Furthermore, the anti-inflammatory effects of pyrazole compounds contribute to their neuroprotective profile. nih.gov By modulating inflammatory pathways within the central nervous system, these compounds can mitigate the damaging effects of chronic inflammation on neurons. bohrium.com Some pyrazole derivatives have also been found to decrease the levels of pro-apoptotic proteins, which are involved in programmed cell death, further highlighting their potential to preserve neuronal integrity. turkjps.org

Table 1: Investigated Neuroprotective Mechanisms of Pyrazole Derivatives

| Proposed Mechanism of Action | Research Model | Key Findings |

|---|---|---|

| Antioxidant Activity | In vitro radical scavenging assays (DPPH, ABTS) | Demonstrated significant free radical scavenging capabilities. nih.gov |

| Anti-inflammatory Effects | Cellular models of neuroinflammation | Suppression of adverse glial activation and neurotoxic secretions. bohrium.comnih.gov |

| Neuroprotection against Ischemia | Oxygen-glucose deprivation/reoxygenation (OGD/R) in SH-SY5Y cells | Excellent neurocytoprotective effects against ischemic injury. nih.gov |

| Reduction of Apoptosis | 6-OHDA-induced neurotoxicity model | Decreased levels of pro-apoptotic proteins like Bax and cleaved caspase-3. turkjps.org |

Antitumor Research (excluding clinical trials)

The investigation of pyrazole derivatives as potential anticancer agents has revealed a broad spectrum of activity against various cancer cell lines. nih.govijpsjournal.com These compounds have been shown to interfere with multiple biological pathways that are crucial for tumor growth and survival. nih.govtandfonline.com The versatility of the pyrazole scaffold allows for chemical modifications that can enhance their anticancer efficacy and selectivity. nih.gov

One of the primary mechanisms by which pyrazole derivatives exert their antitumor effects is through the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Additionally, some of these compounds have been found to inhibit key enzymes and proteins that are overexpressed in tumors, such as cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. nih.govtandfonline.com By inhibiting these targets, pyrazole compounds can halt the proliferation of cancer cells.

Furthermore, research has explored the potential of pyrazole derivatives to act as DNA binding agents, interfering with DNA replication and transcription in tumor cells. nih.gov Some have also demonstrated anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels that tumors need to grow and metastasize. The antioxidant properties of some pyrazoline derivatives may also contribute to their antitumor activity by reducing oxidative stress that can drive cancer progression. ekb.eg

Table 2: Preclinical Antitumor Mechanisms of Pyrazole Derivatives

| Mechanism of Action | Target | Effect |

|---|---|---|

| Apoptosis Induction | Various cancer cell lines | Triggers programmed cell death. nih.gov |

| Enzyme Inhibition | Cyclin-dependent kinases (CDKs), EGFR, BTK | Halts cell cycle progression and proliferation. nih.gov |

| DNA Interaction | DNA minor groove | Interferes with DNA replication and transcription. nih.gov |

| Antioxidant Activity | Ehrlich Carcinoma cells | Reduction of malondialdehyde and nitric oxide, elevation of superoxide dismutase. ekb.eg |

Agrochemical Research Applications

The pyrazole chemical scaffold is a key component in the development of a variety of agrochemicals, including herbicides, fungicides, and pesticides. researchgate.netmdpi.com The versatility of the pyrazole ring allows for the design of molecules with specific modes of action against target pests, weeds, and fungal pathogens. nih.gov

Herbicide Development and Mechanism Studies